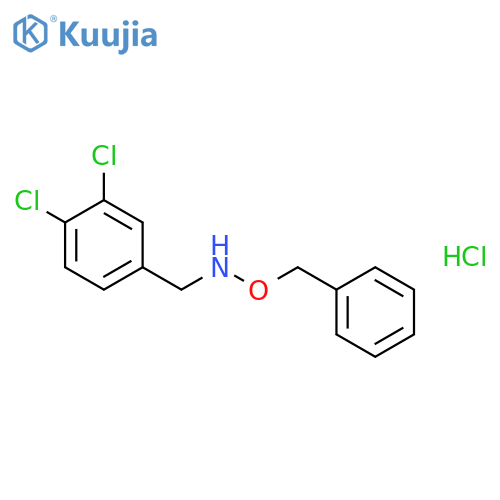Cas no 543730-63-8 (Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)

543730-63-8 structure
商品名:Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride
CAS番号:543730-63-8
MF:C14H14Cl3NO
メガワット:318.626060962677
MDL:MFCD31561568
CID:4029480
PubChem ID:85839021
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride
- 543730-63-8
- 1-(3,4-dichlorophenyl)-N-phenylmethoxymethanamine;hydrochloride
- A1-08382
-
- MDL: MFCD31561568
- インチ: InChI=1S/C14H13Cl2NO.ClH/c15-13-7-6-12(8-14(13)16)9-17-18-10-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H
- InChIKey: KYHNOAQNZCSZHP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 317.014097Da
- どういたいしつりょう: 317.014097Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 234
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 182493-2.500g |
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride, 95% |
543730-63-8 | 95% | 2.500g |
$1403.00 | 2023-09-11 |
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
4. Water
543730-63-8 (Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride) 関連製品
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
